p,p'-DDD-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

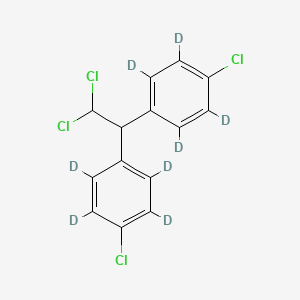

1-chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJKRLASYNVKDZ-PGRXLJNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])C(Cl)Cl)[2H])[2H])Cl)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Insidious Isomers: An In-depth Technical Guide to the Endocrine-Disrupting Effects of p,p'-DDD

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD) and its isomers are persistent environmental pollutants originating from the degradation of the insecticide DDT. Mounting evidence has solidified their classification as endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems. This technical guide provides a comprehensive overview of the endocrine-disrupting effects of p,p'-DDD isomers, with a focus on their interactions with key steroid hormone receptors and their impact on steroidogenesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the molecular mechanisms of these compounds and in the development of screening and mitigation strategies.

Mechanisms of Action: A Multi-Receptor Attack

The endocrine-disrupting capacity of p,p'-DDD isomers stems from their ability to interact with multiple components of the endocrine system. Their primary modes of action include antagonism of the androgen receptor, modulation of the estrogen and progesterone receptors, and inhibition of key enzymes involved in steroid hormone biosynthesis.

Androgen Receptor Antagonism

One of the most well-documented effects of p,p'-DDD and its metabolites, particularly p,p'-DDE, is their potent antagonism of the androgen receptor (AR). By binding to the AR, these compounds block the action of endogenous androgens like testosterone and dihydrotestosterone. This can lead to a range of anti-androgenic effects, including abnormalities in male sexual development and reproductive function[1][2]. The major and persistent DDT metabolite, p,p'-DDE, has been shown to inhibit androgen binding to the AR, androgen-induced transcriptional activity, and androgen action in male rats[1][2].

Estrogen Receptor Modulation

The isomers of DDD and their metabolites also exhibit activity at the estrogen receptor (ER). While the p,p' isomers generally show weak estrogenic activity, the o,p' isomers, such as o,p'-DDT and o,p'-DDD, are known to be more potent estrogen mimics[3]. These compounds can bind to the ER and trigger estrogenic responses. For instance, o,p'-DDD, o,p'-DDE, and p,p'-DDT have been shown to bind to the human estrogen receptor (hER) with affinities approximately 1000-fold weaker than estradiol. They can transactivate the hER and stimulate estrogen-responsive genes in vitro. Some of these compounds also bind to the novel seven-transmembrane estrogen receptor, GPR30, suggesting an alternative mechanism for endocrine disruption.

Progesterone Receptor Inhibition

The progesterone receptor (PR) signaling pathway is another target of p,p'-DDD and its related compounds. Studies have shown that o,p'-DDT and its metabolites, including p,p'-DDD, can inhibit progesterone-induced reporter gene activity in a dose-dependent manner in both yeast and human breast cancer cells. This suggests that these chemicals can interfere with normal progesterone signaling, which is crucial for reproductive health.

Disruption of Steroidogenesis

Beyond receptor interactions, certain isomers, notably o,p'-DDD, directly inhibit key enzymes in the steroid biosynthesis pathway. This leads to a reduction in the production of essential steroid hormones.

Quantitative Data on Endocrine-Disrupting Effects

The following tables summarize the available quantitative data on the interaction of p,p'-DDD isomers and related metabolites with various endocrine targets.

| Compound | Receptor/Enzyme | Assay Type | Endpoint | Value | Reference |

| o,p'-DDD | 3β-hydroxysteroid dehydrogenase (3β-HSD) | In vitro enzyme inhibition | IC50 | 8 x 10⁻⁶ M | |

| o,p'-DDD | 11β-hydroxylase (11β-OHlase) | In vitro enzyme inhibition | IC50 | 1 x 10⁻⁵ M | |

| o,p'-DDD | 18-hydroxylase (18-OHlase) | In vitro enzyme inhibition | IC50 | 3 x 10⁻⁶ M | |

| p,p'-DDT | GPR30 (Estrogen Receptor) | Competitive Binding | RBA | 0.25-1.3% of Estradiol | |

| o,p'-DDE | GPR30 (Estrogen Receptor) | Competitive Binding | RBA | 0.25-1.3% of Estradiol | |

| p,p'-DDE | GPR30 (Estrogen Receptor) | Competitive Binding | <50% displacement at 10 µM | ||

| o,p'-DDT | GPR30 (Estrogen Receptor) | Competitive Binding | <50% displacement at 10 µM |

Table 1: Quantitative data on the endocrine-disrupting effects of DDD isomers and related compounds.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways disrupted by p,p'-DDD isomers.

References

Methodological & Application

Application Notes and Protocols for the Use of p,p'-DDD-d8 as a Surrogate Standard in Environmental Monitoring

Introduction

The accurate quantification of persistent organic pollutants (POPs) in environmental matrices is a critical task for assessing environmental quality, understanding contaminant fate and transport, and ensuring regulatory compliance. p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is an organochlorine pesticide and a major metabolite of DDT, known for its persistence, bioaccumulation, and potential toxic effects.[1][2] Due to the complexity of environmental samples, such as water, soil, sediment, and biota, analytical methods are susceptible to various sources of error, including analyte loss during sample preparation and matrix-induced signal suppression or enhancement.

To address these challenges, isotope dilution mass spectrometry (IDMS) is a widely accepted technique that employs isotopically labeled internal standards.[3][4] p,p'-DDD-d8, a deuterium-labeled analog of p,p'-DDD, serves as an ideal surrogate standard for this purpose. A surrogate standard is a compound that is chemically similar to the target analyte(s) but is not expected to be found in the environmental sample.[5] It is added to the sample in a known amount before any extraction or cleanup steps. By monitoring the recovery of the surrogate, analysts can correct for method- and matrix-related biases, thereby improving the accuracy and reliability of the analytical data.

These application notes provide detailed protocols for the use of this compound as a surrogate standard in the analysis of p,p'-DDD in various environmental matrices using gas chromatography-tandem mass spectrometry (GC-MS/MS). The procedures outlined are based on established methodologies, such as those from the U.S. Environmental Protection Agency (EPA), and are intended for use by researchers, scientists, and professionals in environmental monitoring and analytical chemistry.

Materials and Reagents

-

Solvents: Acetone, Hexane, Methylene chloride (pesticide residue grade or equivalent)

-

Reagents: Sodium sulfate (anhydrous, granular), Sulfuric acid (concentrated), Copper powder (for sulfur removal), Alumina, Silica gel (activated)

-

Standards:

-

p,p'-DDD analytical standard

-

This compound surrogate standard

-

-

Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for evaporation)

-

Sample Containers: Amber glass bottles with PTFE-lined caps

-

Glassware: Volumetric flasks, pipettes, graduated cylinders, separatory funnels, concentration tubes (e.g., Kuderna-Danish)

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Standard Solutions (1000 µg/mL) Prepare stock solutions of p,p'-DDD and this compound by accurately weighing approximately 10 mg of the neat material, dissolving it in a suitable solvent (e.g., isooctane or acetone), and diluting to a final volume of 10 mL in a volumetric flask.

1.2. Intermediate Standard Solutions Prepare intermediate standard solutions by diluting the stock solutions with hexane or another appropriate solvent to create a series of calibration standards.

1.3. Surrogate Spiking Solution (1.0 µg/mL) Prepare a surrogate spiking solution by diluting the this compound stock solution in acetone. For example, to prepare a 1.0 µg/mL solution, dilute 10 µL of a 100 µg/mL intermediate standard to 1 mL with acetone. This solution is used to spike samples, blanks, and quality control samples.

Sample Preparation and Extraction

2.1. Water Samples (Based on EPA Method 608.3/3510C)

-

Measure 1 L of the water sample into a 2 L separatory funnel.

-

Spike the sample with 1.0 mL of the 1.0 µg/mL this compound surrogate spiking solution.

-

Add 60 mL of methylene chloride to the separatory funnel, and shake vigorously for 2 minutes with periodic venting.

-

Allow the layers to separate, and drain the methylene chloride (bottom layer) into a flask.

-

Repeat the extraction twice more with fresh 60 mL aliquots of methylene chloride, combining the extracts.

-

Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen.

2.2. Soil and Sediment Samples (Based on EPA Method 8081B/3540C)

-

Weigh 10-30 g of the homogenized sample into a beaker.

-

Spike the sample with 1.0 mL of the 1.0 µg/mL this compound surrogate spiking solution.

-

Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

-

Extract the sample using an appropriate technique such as Soxhlet extraction with a 1:1 mixture of hexane and acetone for 16-24 hours.

-

Concentrate the extract to approximately 5 mL.

-

Proceed to the cleanup step.

2.3. Biota (Fish Tissue) Samples

-

Homogenize a representative portion of the tissue sample.

-

Weigh approximately 5-10 g of the homogenized tissue into a fortified beaker.

-

Spike the sample with the this compound surrogate standard.

-

Mix thoroughly with anhydrous sodium sulfate.

-

Extract using a suitable method like Soxhlet or accelerated solvent extraction with an appropriate solvent system (e.g., hexane/methylene chloride).

-

Concentrate the extract and proceed to lipid removal and cleanup.

Extract Cleanup

Environmental sample extracts often contain interfering compounds that can affect GC-MS/MS analysis. The following are common cleanup procedures.

3.1. Sulfur Removal (for soil/sediment samples) If sulfur is present, it can be removed by adding activated copper powder to the extract and agitating.

3.2. Adsorption Chromatography (Based on EPA Method 3620C/3630C) Use a glass column packed with activated silica gel or alumina. Apply the concentrated extract to the top of the column and elute with appropriate solvents to separate the target analytes from interferences.

GC-MS/MS Analysis

4.1. Instrumental Conditions The following are typical GC-MS/MS parameters for the analysis of p,p'-DDD and its deuterated surrogate. These should be optimized for the specific instrument used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Volume | 1 µL, splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 100°C (hold 2 min), ramp to 300°C at 10°C/min (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

4.2. MRM Transitions Monitor at least two MRM transitions for each compound for confident identification and quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| p,p'-DDD | 235 | 165 | 15 |

| 235 | 200 | 10 | |

| This compound | 243 | 173 | 15 |

| 243 | 208 | 10 |

Data Analysis and Quality Control

1. Calibration Generate a multi-point calibration curve by plotting the response factor (ratio of the native analyte peak area to the internal standard peak area) against the concentration of the native analyte.

2. Quantification The concentration of p,p'-DDD in the sample is calculated using the following formula:

Concentration = (Areaanalyte / Areasurrogate) * (Amountsurrogate / RF) * (1 / Sample Volume or Weight)

Where RF is the average response factor from the calibration curve.

3. Quality Control

The use of this compound as a surrogate allows for the monitoring of method performance for each sample.

3.1. Surrogate Recovery The percent recovery of the surrogate is calculated as:

% Recovery = (Amount found / Amount spiked) * 100

3.2. Acceptance Criteria The laboratory should establish in-house acceptance criteria for surrogate recovery. These are typically determined from the mean recovery and standard deviation of multiple analyses of spiked matrix blanks. If specific limits are not available, a general guideline of 70-130% recovery is often used. However, for some matrices and methods, wider limits may be acceptable. Results should be flagged if surrogate recovery is outside the established limits.

| Matrix | Typical Surrogate Recovery (%) |

| Water | 70 - 130 |

| Soil/Sediment | 60 - 140 |

| Biota | 50 - 150 |

3.3. DDT and Endrin Breakdown As required by EPA methods, the analytical system's inertness must be checked by injecting a standard containing 4,4'-DDT and endrin. The breakdown of these compounds into their degradation products (e.g., 4,4'-DDE and 4,4'-DDD for DDT) should be less than 15%.

Visualizations

Caption: Experimental workflow for p,p'-DDD analysis using this compound.

Caption: Logic of using a surrogate standard for quality control.

References

Application of p,p'-DDD-d8 in Wildlife Toxicology Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of p,p'-Dichlorodiphenyldichloroethane-d8 (p,p'-DDD-d8) in wildlife toxicology studies. It is designed to guide researchers in the accurate quantification of p,p'-DDD, a significant metabolite of the persistent organic pollutant DDT, in various biological matrices obtained from wildlife.

Introduction: The Role of this compound in Environmental Monitoring

p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a major metabolite of the insecticide p,p'-dichlorodiphenyltrichloroethane (DDT). Due to its persistence, bioaccumulation, and potential for toxic effects in wildlife, monitoring the levels of p,p'-DDD in environmental and biological samples is crucial for assessing the health of ecosystems.

Accurate quantification of p,p'-DDD in complex matrices such as animal tissues requires robust analytical methods to overcome challenges like matrix interference and analyte loss during sample preparation. Isotope dilution mass spectrometry (IDMS) is a powerful technique that addresses these challenges by employing a stable isotope-labeled internal standard. This compound, a deuterated analog of p,p'-DDD, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native analyte, but it is distinguishable by its higher mass. This allows for precise and accurate quantification, as the ratio of the native analyte to the labeled standard is measured, correcting for any variations during the analytical process.

Quantitative Data Summary

The following table summarizes representative concentrations of p,p'-DDD and its related compound p,p'-DDE found in the liver tissues of various bird species from different wildlife toxicology studies. These studies typically employ gas chromatography-mass spectrometry (GC-MS) with internal standards for quantification, a methodology for which this compound is perfectly suited.

| Species | Tissue | Analyte | Concentration Range (ng/g wet weight) | Analytical Method | Reference |

| Predatory Birds (Various) | Liver | p,p'-DDE | ND - 19,518 | GC-MS | [1] |

| Birds of Prey (Various) | Liver | p,p'-DDE | 61 - 40,086 | GC-MS | [2] |

| Bald Eagle (Haliaeetus leucocephalus) | Liver | p,p'-DDD | Not explicitly quantified, but included in organochlorine pesticide screen | GC-MS/MS | [3] |

| Red Kite (Milvus milvus) | Liver | Lead (Pb) concentrations reported, organochlorine data part of a broader monitoring scheme | - | ICP-MS | |

| Sparrowhawk (Accipiter nisus) | Liver | Lead (Pb) concentrations reported, organochlorine data part of a broader monitoring scheme | - | ICP-MS |

ND: Not Detected

Experimental Protocols

This section outlines a detailed protocol for the analysis of p,p'-DDD in wildlife liver tissue using this compound as an internal standard, followed by GC-MS analysis. This protocol is a composite of best practices found in the cited literature.

Materials and Reagents

-

Solvents (Pesticide or GC grade): Hexane, Dichloromethane (DCM), Acetone, Acetonitrile

-

Standards:

-

p,p'-DDD analytical standard

-

This compound internal standard

-

-

Reagents:

-

Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)

-

Florisil® (activated by heating at 130°C for at least 16 hours)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

-

Glassware: Homogenizer, centrifuge tubes, evaporating flasks, vials

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used and efficient technique for extracting pesticides from complex matrices.

-

Homogenization: Weigh approximately 1-2 g of the liver tissue sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of the this compound internal standard solution to the sample. The exact concentration should be chosen to be within the linear range of the instrument and comparable to the expected analyte concentrations.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts.

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., PSA, C18, and magnesium sulfate).

-

Vortex for 30 seconds.

-

Centrifuge at 3000 rpm for 5 minutes.

-

-

Solvent Exchange and Concentration:

-

Transfer the cleaned supernatant to a clean tube.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of hexane for GC-MS analysis.

-

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

-

GC Conditions (Representative):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 250°C.

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 5°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

p,p'-DDD: m/z 235 (quantifier), 165, 237 (qualifiers)

-

This compound: m/z 243 (quantifier), 169 (qualifier)

-

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Quantification

The concentration of p,p'-DDD in the sample is calculated using the following isotope dilution formula:

Canalyte = (Aanalyte / AIS) * (CIS / RRF)

Where:

-

Canalyte = Concentration of p,p'-DDD

-

Aanalyte = Peak area of the p,p'-DDD quantifier ion

-

AIS = Peak area of the this compound quantifier ion

-

CIS = Concentration of the this compound internal standard

-

RRF = Relative Response Factor (determined from the analysis of calibration standards)

Visualizations

Signaling Pathway: Metabolic Conversion of DDT

The following diagram illustrates the primary metabolic pathways of DDT in biological systems, leading to the formation of DDD and DDE.

Caption: Metabolic pathway of p,p'-DDT to its main metabolites, p,p'-DDD and p,p'-DDE.

Experimental Workflow

This diagram outlines the key steps in the analytical workflow for determining p,p'-DDD concentrations in wildlife liver samples.

Caption: Experimental workflow for p,p'-DDD analysis in wildlife liver.

Logical Relationship: Role of the Internal Standard

This diagram illustrates the principle of using this compound as an internal standard to ensure accurate quantification.

Caption: Principle of isotope dilution using this compound as an internal standard.

References

Troubleshooting & Optimization

overcoming matrix effects in p,p'-DDD analysis with p,p'-DDD-d8

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) using p,p'-DDD-d8 as an internal standard to overcome matrix effects. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect p,p'-DDD analysis?

A: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of co-extracted, interfering compounds from the sample matrix (e.g., soil, food, biological fluids).[1][2] These interferences can either suppress or enhance the ionization of p,p'-DDD in the mass spectrometer source, leading to inaccurate quantification.[2][3] In gas chromatography (GC), matrix components can also accumulate in the inlet and column, creating active sites that may degrade the analyte or affect its transfer, leading to poor peak shapes and reproducibility.[4]

Q2: How does using this compound help in overcoming matrix effects?

A: this compound is a stable isotope-labeled (SIL) internal standard for p,p'-DDD. Since it has a chemical structure and physicochemical properties nearly identical to p,p'-DDD, it experiences similar matrix effects throughout the analytical process, including extraction, cleanup, and instrumental analysis. By adding a known amount of this compound to the sample at the beginning of the workflow, any signal suppression or enhancement affecting the native p,p'-DDD will also affect the deuterated standard to a similar extent. The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively cancels out the variability caused by matrix effects, leading to more accurate and precise results.

Q3: When should the this compound internal standard be added to the sample?

A: The internal standard should be added as early as possible in the sample preparation process. For the QuEChERS method, it is typically added before the initial solvent extraction step. This ensures that the internal standard is subjected to the same potential losses and matrix effects as the native analyte throughout the entire workflow, from extraction and cleanup to instrumental analysis.

Q4: What are the common analytical techniques for p,p'-DDD analysis?

A: Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques for the sensitive and selective analysis of p,p'-DDD. GC-MS/MS is often preferred for its high separation efficiency for organochlorine pesticides, while LC-MS/MS can also be employed, particularly when analyzing a suite of pesticides with varying polarities.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor recovery of both p,p'-DDD and this compound | Inefficient extraction from the sample matrix. | Optimize the QuEChERS extraction solvent and salt combination for your specific matrix. Ensure vigorous shaking during the extraction step. |

| Analyte loss during solvent evaporation or transfer steps. | Use gentle evaporation conditions (e.g., nitrogen stream at a controlled temperature). Be meticulous during sample transfer steps. | |

| Variable internal standard (this compound) response across a batch | Inconsistent addition of the internal standard. | Ensure the internal standard spiking solution is homogeneous and added accurately and consistently to every sample. |

| Degradation of the internal standard in the matrix or during sample processing. | Assess the stability of this compound in the specific sample matrix under your experimental conditions. | |

| Instrumental issues such as inconsistent injection volume or fluctuations in the MS source. | Check the autosampler for proper function and the syringe for air bubbles. Allow the mass spectrometer to stabilize before analysis and monitor system suitability. | |

| High matrix effect despite using an internal standard | Extreme levels of matrix co-extractives are overwhelming the system. | Enhance the cleanup step of the QuEChERS protocol. This may involve using different or additional sorbents like graphitized carbon black (GCB) for pigmented matrices or C18 for fatty matrices. |

| The p,p'-DDD and this compound are not co-eluting perfectly, leading to differential matrix effects. | Optimize the chromatographic conditions to ensure the analyte and internal standard peaks are as closely aligned as possible. | |

| The concentration of the internal standard is too low. | Ensure the concentration of this compound gives a strong, reproducible signal and is appropriate for the expected concentration range of p,p'-DDD. | |

| Peak tailing or poor peak shape for p,p'-DDD and this compound (GC-MS/MS) | Active sites in the GC inlet liner or the front of the analytical column. | Use a deactivated inlet liner or perform inlet maintenance. Trim a small portion (e.g., 10-20 cm) from the front of the GC column. |

| Contamination of the GC system. | Bake out the column according to the manufacturer's instructions. |

Quantitative Data Summary

The following tables summarize typical performance data for p,p'-DDD analysis, illustrating the impact of matrix effects and the benefit of using an internal standard.

Table 1: Illustrative Recovery and Matrix Effect Data for p,p'-DDD in Different Matrices

| Matrix | Analytical Method | Recovery (%) without IS Correction | Matrix Effect (%)* | Recovery (%) with this compound IS |

| Spinach | GC-MS/MS | 65 - 85 | -30 (Suppression) | 95 - 105 |

| Soil (High Organic Matter) | GC-MS/MS | 50 - 70 | -40 (Suppression) | 92 - 103 |

| Human Serum | LC-MS/MS | 110 - 130 | +20 (Enhancement) | 98 - 108 |

| Avocado | GC-MS/MS | 40 - 60 | -50 (Suppression) | 90 - 102 |

*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. Negative values indicate signal suppression, and positive values indicate signal enhancement.

Experimental Protocols

QuEChERS Sample Preparation for Solid Matrices (e.g., Fruits, Vegetables, Soil)

This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

-

Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

-

Extraction:

-

Add 10-15 mL of acetonitrile to the centrifuge tube.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent like sodium acetate or citrate).

-

Seal the tube and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 6-8 mL) to a 15 mL d-SPE tube containing magnesium sulfate and a cleanup sorbent (e.g., Primary Secondary Amine - PSA for general cleanup; GCB for pigmented matrices; C18 for fatty matrices).

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

-

Analysis: The supernatant is ready for GC-MS/MS or LC-MS/MS analysis. A solvent exchange step may be necessary depending on the analytical technique.

GC-MS/MS Instrumental Parameters

| Parameter | Typical Setting |

| GC System | Agilent 7890 GC with 7010B MS/MS or equivalent |

| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 250 - 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Oven Program | Start at 80°C, hold for 1 min, ramp to 300°C at 10-20°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | p,p'-DDD: e.g., 235 > 165 (Quantifier), 237 > 165 (Qualifier) This compound: e.g., 243 > 173 (Quantifier), 245 > 173 (Qualifier) |

Note: MRM transitions should be optimized for the specific instrument.

LC-MS/MS Instrumental Parameters

| Parameter | Typical Setting |

| LC System | Agilent 1200 series HPLC or equivalent |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) positive or negative mode, or Atmospheric Pressure Photoionization (APPI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of p,p'-DDD and this compound standards |

Visualizations

References

Technical Support Center: Troubleshooting Signal Suppression of p,p'-DDD-d8 in LC-MS

Welcome to the technical support center for troubleshooting signal suppression of p,p'-DDD-d8 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound analysis?

Signal suppression is a phenomenon in LC-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting matrix components. This leads to a decreased instrument response, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results. As a non-polar compound, p,p'-DDD can be susceptible to matrix effects, especially when analyzed using Electrospray Ionization (ESI).

Q2: What are the most common causes of signal suppression for this compound?

The primary causes of signal suppression for this compound can be categorized as follows:

-

Matrix Effects: Co-eluting compounds from the sample matrix (e.g., lipids, salts, proteins in biological samples; humic acids in environmental samples) compete with this compound for ionization in the MS source.

-

Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual or sudden decrease in signal intensity.

-

Inappropriate LC-MS Method Parameters: Suboptimal chromatographic conditions (e.g., poor separation from matrix components) or mass spectrometer settings (e.g., incorrect ionization source, suboptimal voltages) can exacerbate signal suppression.

-

Sample Preparation Issues: Inefficient removal of matrix components during sample extraction and cleanup is a major contributor to signal suppression.

Q3: How can I determine if my this compound signal is being suppressed?

A common method is to perform a post-column infusion experiment. A solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. A dip in the otherwise stable signal of this compound at the retention time of interfering matrix components indicates signal suppression.

Q4: Should I use ESI or another ionization technique for this compound analysis?

While ESI is widely used, for non-polar compounds like p,p'-DDD, Atmospheric Pressure Photoionization (APPI) can be a more suitable alternative and is less prone to matrix effects.[1] If ESI is the only option, careful optimization of the source parameters is crucial.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of this compound Signal Suppression

This guide provides a step-by-step approach to identify and resolve the root cause of signal suppression.

Step 1: Initial Checks & System Suitability

-

Verify Internal Standard (IS) Solution: Ensure the this compound solution is correctly prepared, at the expected concentration, and has not degraded.

-

System Performance: Inject a pure standard solution of this compound to confirm the LC-MS system is performing as expected in the absence of a matrix.

-

Review Chromatography: Check for consistent retention times, peak shapes, and response for your system suitability standards.

Step 2: Investigate Matrix Effects

-

Post-Column Infusion: Perform a post-column infusion experiment as described in the FAQs to confirm that matrix components are causing the suppression.

-

Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract and compare the response to standards in a pure solvent. A significantly lower response in the matrix indicates suppression.

Step 3: Optimize Sample Preparation

-

Evaluate Extraction Method: The choice of sample preparation is critical. For complex matrices, consider more rigorous cleanup methods.

-

Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample extract. However, this may compromise the limit of detection.

Step 4: Optimize LC-MS Method

-

Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by modifying the LC gradient, flow rate, or using a different stationary phase.

-

Ion Source Parameters: Optimize ion source parameters such as capillary voltage, gas flows, and temperature to enhance the ionization of this compound.

-

Consider APPI: If available, switching to an APPI source may significantly reduce signal suppression for this non-polar analyte.

Troubleshooting Workflow Diagram

Caption: A logical workflow for diagnosing and resolving signal suppression of this compound.

Quantitative Data Summary

The following table provides illustrative data on the potential impact of different matrices and sample preparation methods on the signal intensity of this compound. This data is for demonstration purposes to highlight the importance of method optimization.

| Matrix Type | Sample Preparation Method | This compound Signal Intensity (Peak Area) | Signal Suppression (%) |

| Solvent Standard | N/A | 1,500,000 | 0% |

| Human Plasma | Protein Precipitation | 450,000 | 70% |

| Human Plasma | Solid-Phase Extraction (SPE) | 1,200,000 | 20% |

| Soil Extract | QuEChERS | 900,000 | 40% |

| Surface Water | Direct Injection | 750,000 | 50% |

| Surface Water | Solid-Phase Extraction (SPE) | 1,350,000 | 10% |

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects

Objective: To determine if co-eluting matrix components are causing signal suppression of this compound.

Materials:

-

LC-MS/MS system

-

Syringe pump

-

Tee-piece for post-column connection

-

Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

-

Blank matrix extract (prepared using the same method as the samples)

-

Mobile phase

Procedure:

-

Equilibrate the LC-MS/MS system with the analytical method.

-

Set up the syringe pump to deliver a constant flow of the this compound standard solution (e.g., 10 µL/min).

-

Connect the syringe pump to the LC flow path between the analytical column and the MS source using a tee-piece.

-

Start the infusion and monitor the this compound signal until a stable baseline is achieved.

-

Inject the blank matrix extract onto the LC column.

-

Monitor the this compound signal throughout the chromatographic run.

-

Interpretation: A significant drop in the baseline signal at any point during the chromatogram indicates the elution of matrix components that cause ion suppression.

Experimental Workflow Diagram

Caption: Diagram of the post-column infusion setup to detect matrix effects.

Protocol 2: Quantitative Assessment of Matrix Effects using Matrix-Matched Standards

Objective: To quantify the extent of signal suppression of this compound in a specific matrix.

Materials:

-

LC-MS/MS system

-

Calibrated pipettes and vials

-

This compound standard solutions of known concentrations

-

Blank matrix (e.g., plasma, soil extract) free of p,p'-DDD

-

Extraction solvents and materials

Procedure:

-

Prepare Standard Curve in Solvent: Prepare a series of calibration standards of this compound at different concentrations in a pure solvent (e.g., methanol or acetonitrile).

-

Prepare Matrix-Matched Standard Curve: a. Extract a blank matrix sample using your established sample preparation protocol. b. Spike the blank matrix extract with the this compound standard solutions to create a calibration curve with the same concentrations as the solvent-based curve.

-

Analyze Samples: Analyze both sets of calibration curves using the same LC-MS/MS method.

-

Calculate Matrix Effect (ME):

-

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

-

A value < 100% indicates signal suppression.

-

A value > 100% indicates signal enhancement.

-

This technical support center provides a foundational guide to troubleshooting signal suppression of this compound. For further assistance, please consult the instrument manufacturer's guidelines and relevant scientific literature.

References

selecting the right concentration of p,p'-DDD-d8 internal standard

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate concentration of the p,p'-DDD-d8 internal standard for accurate quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound as an internal standard?

A1: this compound is a deuterated form of p,p'-DDD, an organochlorine pesticide and a metabolite of DDT.[1] In quantitative analysis, particularly with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), it is used as an internal standard (IS). An internal standard is a compound with similar chemical and physical properties to the analyte of interest that is added in a constant, known concentration to all samples, calibration standards, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.

Q2: What is the general principle for selecting the concentration of an internal standard?

A2: The concentration of the internal standard should ideally be similar to the expected concentration of the target analyte in the samples. A common practice is to choose a concentration that provides a signal intensity that is roughly in the mid-range of the calibration curve. One recommendation is to aim for an internal standard signal that is approximately 50% of the signal of the highest calibration standard. The concentration must be kept constant across all analyzed samples, including calibrators and quality control samples.

Q3: Are there any recommended concentration ranges for internal standards in pesticide analysis?

A3: Yes, general guidance is available. For single quadrupole GC-MS or LC-MS, a typical concentration range for internal standards is 1 to 5 mg/L (or µg/mL). For more sensitive instruments like triple quadrupole GC-MS/MS or LC-MS/MS, a lower concentration of 0.1 to 0.5 mg/L may be more appropriate to avoid detector saturation.[2] In a specific validated method for the determination of pesticide residues, a working internal standard stock solution with a concentration of 5000 ng/mL was used, from which 200 µL was added to the samples.[3] Another study on persistent organic pollutants used an internal standard concentration of 25 ng/mL for their calibration standards.[4]

Troubleshooting Guide

This guide addresses common issues encountered when selecting and using this compound as an internal standard.

| Problem | Potential Cause | Troubleshooting Steps |

| Poor Linearity of Calibration Curve (R² < 0.99) | The concentration of the internal standard is too high or too low relative to the analyte concentrations in the calibration standards. | 1. Prepare a new set of calibration standards with a different, fixed concentration of this compound. 2. If the analyte concentrations are very low, decrease the internal standard concentration. 3. If the analyte concentrations are very high, consider increasing the internal standard concentration. |

| High Variability in Internal Standard Peak Area | Inconsistent sample preparation or injection volume. Matrix effects from complex sample compositions. Instability of the this compound solution. | 1. Review the sample preparation procedure for consistency. 2. Ensure the autosampler is functioning correctly. 3. Evaluate matrix effects by comparing the internal standard response in solvent and in a sample matrix extract. 4. Prepare fresh this compound solutions and store them properly. |

| Analyte Signal Suppression or Enhancement | Co-elution of matrix components that affect the ionization of the analyte and/or the internal standard. The concentration of the internal standard is too high, leading to competition in the ion source. | 1. Optimize the chromatographic method to improve the separation of the analyte and internal standard from interfering matrix components. 2. Experiment with a lower concentration of this compound. 3. Perform a standard addition experiment to assess the extent of matrix effects. |

| Low Recovery of Internal Standard | Inefficient extraction of this compound from the sample matrix. Degradation of the internal standard during sample processing. | 1. Evaluate different extraction solvents or techniques. 2. Check the pH and temperature conditions during sample preparation to ensure they are not causing degradation. 3. Fortify a blank matrix with a known amount of this compound and analyze it to determine the recovery. |

Experimental Protocol for Determining the Optimal Concentration of this compound

This protocol provides a systematic approach to selecting and validating the concentration of this compound for a new analytical method.

Objective: To determine the concentration of this compound that results in a linear calibration curve with acceptable accuracy and precision for the quantification of p,p'-DDD.

Materials:

-

p,p'-DDD analytical standard

-

This compound internal standard

-

High-purity solvents (e.g., acetonitrile, hexane)

-

Volumetric flasks and pipettes

-

GC-MS or LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of p,p'-DDD at a concentration of 1 mg/mL in a suitable solvent.

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards of p,p'-DDD at different concentrations covering the expected range of the samples (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

-

-

Selection of an Initial this compound Concentration:

-

Based on the expected analyte concentrations, select an initial concentration for the this compound internal standard. A good starting point is the mid-point of the calibration range (e.g., 50 ng/mL).

-

-

Spiking of Calibration Standards:

-

Spike each calibration standard with the selected concentration of this compound. Ensure the final volume and the concentration of the internal standard are identical in all standards.

-

-

Analysis:

-

Analyze the spiked calibration standards using the developed GC-MS or LC-MS/MS method.

-

-

Data Evaluation:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Calculate the coefficient of determination (R²). An acceptable value is typically ≥ 0.99.

-

Evaluate the response factor (analyte area/IS area) at each calibration level. The relative standard deviation (RSD) of the response factors should be within an acceptable range (e.g., ≤ 15%).

-

-

Optimization (if necessary):

-

If the linearity is poor or the response factor variability is high, repeat steps 3-6 with a different concentration of this compound (e.g., 25 ng/mL or 100 ng/mL).

-

-

Validation:

-

Once an optimal concentration is selected, perform a validation study including the analysis of quality control samples at low, medium, and high concentrations to assess accuracy and precision.

-

Data Presentation

The following tables provide examples of data that should be generated during the optimization and validation process.

Table 1: Evaluation of Different this compound Concentrations on Calibration Curve Linearity

| This compound Concentration (ng/mL) | Analyte Concentration Range (ng/mL) | R² of Calibration Curve |

| 25 | 1 - 500 | 0.9985 |

| 50 | 1 - 500 | 0.9992 |

| 100 | 1 - 500 | 0.9979 |

Table 2: Response Factor Consistency at the Optimal this compound Concentration (50 ng/mL)

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Factor |

| 1 | 1,520 | 75,100 | 0.0202 |

| 5 | 7,650 | 75,500 | 0.1013 |

| 10 | 15,300 | 74,900 | 0.2043 |

| 50 | 75,800 | 75,200 | 1.0080 |

| 100 | 152,000 | 75,300 | 2.0186 |

| 250 | 378,000 | 74,800 | 5.0535 |

| 500 | 755,000 | 75,100 | 10.0533 |

| Mean | 2.6513 | ||

| Std Dev | 3.9031 | ||

| %RSD | 147.2% |

Note: The high %RSD in this illustrative table for the response factor itself is expected as the response factor is dependent on concentration. The key is the linearity of the plot of response factor vs. concentration, as indicated by the R² value.

Table 3: Accuracy and Precision Data from Quality Control Samples

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |

| Low | 5 | 4.8 | 96 | 4.5 |

| Medium | 100 | 102.3 | 102.3 | 3.1 |

| High | 400 | 395.7 | 98.9 | 2.8 |

Visualizations

The following diagrams illustrate the workflow for selecting the optimal internal standard concentration and a decision tree for troubleshooting common issues.

Caption: Experimental workflow for selecting the optimal internal standard concentration.

Caption: Troubleshooting decision tree for common internal standard issues.

References

Technical Support Center: Optimizing p,p'-DDD-d8 Recovery in Sample Cleanup

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the cleanup of samples for the analysis of p,p'-DDD-d8. As a deuterated internal standard, accurate recovery of this compound is critical for the precise quantification of its corresponding non-deuterated analyte, p,p'-DDD. This guide offers insights into the performance of various cleanup methods and provides detailed protocols to help you optimize your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of the deuterated internal standard, this compound, critical for my analysis?

A1: The recovery of this compound is used to correct for the loss of the target analyte (p,p'-DDD) during sample preparation and analysis. It is assumed that the deuterated standard behaves identically to the native analyte throughout the extraction, cleanup, and analytical processes. Therefore, an accurate measurement of this compound recovery is essential for correcting for any analyte loss and ensuring the accuracy of the final quantitative result. Low or highly variable recovery of the internal standard can lead to significant inaccuracies in your data.

Q2: What are the common causes of low recovery for this compound?

A2: Low recovery of this compound can stem from several factors, including:

-

Incomplete Extraction: The initial extraction from the sample matrix may not be efficient.

-

Analyte Breakthrough: During Solid-Phase Extraction (SPE), the analyte may not be adequately retained on the sorbent and is lost during the loading or washing steps.

-

Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.

-

Matrix Effects: Co-extracted matrix components can interfere with the cleanup process or suppress the instrument signal.

-

Degradation: The analyte may degrade during lengthy or harsh cleanup procedures.

-

Improper pH: The pH of the sample or solvents can affect the charge and, consequently, the retention of the analyte on the sorbent.

Q3: What is an acceptable recovery range for this compound?

A3: While specific project requirements may vary, a generally acceptable recovery range for surrogate standards in environmental analysis is between 70% and 130%. However, for well-established methods, a more conservative range of 80-120% is often preferred.[1][2] Consistently low or high recoveries outside of these ranges indicate a potential issue with the analytical method that needs to be addressed.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low this compound Recovery in Solid-Phase Extraction (SPE) | Analyte Breakthrough: The sorbent is not retaining this compound during sample loading or washing. | - Check Sorbent Choice: Ensure the sorbent chemistry (e.g., C18) is appropriate for the nonpolar nature of this compound.- Optimize Loading Conditions: Decrease the flow rate during sample loading to allow for better interaction with the sorbent.- Adjust Wash Solvent: Use a weaker wash solvent (e.g., higher percentage of water) to avoid prematurely eluting the analyte. |

| Incomplete Elution: The elution solvent is not strong enough to desorb this compound from the sorbent. | - Increase Elution Solvent Strength: Use a stronger, less polar solvent (e.g., increase the percentage of organic solvent in the elution mix).- Increase Elution Volume: Use a larger volume of elution solvent to ensure complete elution.- Incorporate a "Soak" Step: Allow the elution solvent to sit on the sorbent for a few minutes before final elution to improve desorption. | |

| Low this compound Recovery in Liquid-Liquid Extraction (LLE) | Poor Partitioning: this compound is not efficiently partitioning into the organic solvent. | - Solvent Selection: Ensure the chosen organic solvent (e.g., hexane, dichloromethane) has a high affinity for this compound.- pH Adjustment: Adjusting the pH of the aqueous phase can sometimes improve partitioning for certain compounds, although less critical for nonpolar pesticides.- Salting Out: Adding sodium chloride to the aqueous phase can increase the partitioning of organic analytes into the organic layer. |

| Emulsion Formation: An emulsion has formed at the interface of the aqueous and organic layers, trapping the analyte. | - Centrifugation: Centrifuge the sample to break the emulsion.- Add Salt: Adding a small amount of salt can help to break up emulsions.- Filtration: Pass the mixture through a glass wool plug to break the emulsion. | |

| Variable this compound Recovery Across Samples | Matrix Effects: Different sample matrices are affecting the cleanup efficiency differently. | - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for matrix effects.- Additional Cleanup: Consider adding an additional cleanup step, such as Gel Permeation Chromatography (GPC), to remove interfering matrix components.- Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise detection limits. |

| Low Recovery in QuEChERS | Inappropriate d-SPE Sorbent: The dispersive SPE sorbent is not effectively removing interferences or is adsorbing the analyte. | - Optimize d-SPE Composition: For fatty matrices, include C18 in the d-SPE mixture. For pigmented samples, graphitized carbon black (GCB) can be used, but be aware that it can retain planar pesticides.[3] |

Quantitative Data on this compound Recovery

While specific recovery data for this compound is not always explicitly reported in all studies, the recovery of its non-deuterated counterpart, p,p'-DDD, can serve as a close proxy. The following table summarizes typical recovery ranges for p,p'-DDD using various cleanup methods. It is expected that this compound will have very similar recovery values.

| Cleanup Method | Matrix | Typical p,p'-DDD Recovery (%) | Source |

| QuEChERS with d-SPE (PSA/C18) | Vegetables | 70 - 120 | [1] |

| QuEChERS with EMR—Lipid Cleanup | Whole Milk | ~88 | [2] |

| Liquid-Liquid Extraction | Water | 82.7 - 95.4 | |

| Solid-Phase Extraction (C18) | Water | 97.0 | |

| Gel Permeation Chromatography (GPC) | Milk and Milk Powder | 70.1 - 114.7 (for a range of OCPs) |

Experimental Protocols

Solid-Phase Extraction (SPE) Cleanup Protocol

This protocol is a general guideline for the cleanup of a sample extract containing this compound using a C18 SPE cartridge.

Caption: Workflow for Solid-Phase Extraction (SPE) cleanup.

Methodology:

-

Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the sorbent, followed by 5 mL of deionized water to equilibrate the phase. Do not let the sorbent go dry.

-

Sample Loading: Load the sample extract onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of a 50:50 methanol:water solution to remove polar interferences.

-

Drying: Dry the sorbent bed thoroughly by passing a stream of nitrogen through the cartridge for 10-15 minutes.

-

Elution: Elute the this compound and other target analytes with 5 mL of a nonpolar solvent such as dichloromethane or hexane into a collection tube.

-

Concentration: Evaporate the eluate to the desired final volume under a gentle stream of nitrogen before analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

This protocol is a general guideline for the extraction and cleanup of this compound from a solid food matrix.

Caption: Workflow for QuEChERS extraction and cleanup.

Methodology:

-

Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the this compound internal standard.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent).

-

Shake vigorously for 1 minute and then centrifuge.

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove fats) and magnesium sulfate to remove residual water.

-

Vortex for 30 seconds and then centrifuge.

-

-

Analysis: The resulting supernatant is ready for direct injection or can be further concentrated before GC/MS analysis.

By following these guidelines and troubleshooting steps, researchers can improve the recovery of this compound, leading to more accurate and reliable analytical results. For specific applications, further optimization of these methods may be necessary.

References

Validation & Comparative

Validation of an Analytical Method for p,p'-DDD using p,p'-DDD-d8: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), a metabolite of the pesticide DDT, with a focus on the validation of a method utilizing its deuterated internal standard, p,p'-DDD-d8. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust analytical methodology, offering significant advantages in accuracy and precision by correcting for variations in sample preparation and instrument response.

This document outlines the validation parameters for an analytical method employing this compound and compares its performance against alternative methods that utilize other internal standards or external calibration. The information presented is crucial for researchers and professionals in drug development and environmental analysis who require reliable and accurate quantification of p,p'-DDD in various matrices.

Performance Comparison of Analytical Methods

The use of an isotope-labeled internal standard like this compound in analytical methods, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS), significantly enhances the reliability of quantification. This approach, known as isotope dilution mass spectrometry (IDMS), is considered a reference technique for its ability to provide high accuracy and precision.

Below is a summary of typical performance data for a validated GC-MS/MS method for p,p'-DDD analysis, comparing the use of this compound as an internal standard against a method using a different internal standard (e.g., a structurally similar compound) and a method with external standard calibration.

| Validation Parameter | Method with this compound (Isotope Dilution) | Method with Alternative Internal Standard | Method with External Standard |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.99 |

| Accuracy (Recovery) | 95 - 105% | 85 - 115% | 70 - 120% |

| Precision (Relative Standard Deviation, RSD) | < 5% | < 10% | < 15% |

| Limit of Detection (LOD) | 0.1 - 1 µg/kg | 0.5 - 5 µg/kg | 1 - 10 µg/kg |

| Limit of Quantification (LOQ) | 0.5 - 2.5 µg/kg | 1 - 10 µg/kg | 5 - 25 µg/kg |

Note: The values presented in this table are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

The data clearly indicates that the isotope dilution method using this compound provides superior performance across all key validation parameters. The closer structural and chemical similarity of the deuterated internal standard to the analyte ensures that it behaves almost identically during extraction, cleanup, and analysis, leading to more effective correction for any losses or variations.

Experimental Protocols

A detailed methodology is crucial for the successful validation and application of any analytical method. Below are the key experimental protocols for the determination of p,p'-DDD using this compound as an internal standard, typically employing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

-

Homogenization: A representative portion of the sample (e.g., 10 g of a food matrix) is homogenized.

-

Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

-

Salting-out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts.

-

Centrifugation: The tube is centrifuged at ≥ 3000 x g for 5 minutes.

-

Internal Standard Spiking: An aliquot of the upper acetonitrile layer is transferred to a new tube, and a known amount of the this compound internal standard solution is added.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The extract is then subjected to a cleanup step using a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed for 30 seconds and then centrifuged.

-

Final Extract: The cleaned extract is transferred to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is used for the analysis.

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for pesticide analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

-

Inlet: Splitless injection mode at a temperature of 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the analytes. For example, starting at 80 °C, holding for 1 minute, then ramping to 300 °C at a rate of 10 °C/min, and holding for 5 minutes.

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both p,p'-DDD and this compound are monitored.

-

p,p'-DDD transitions: For example, m/z 235 → 165 (quantifier) and m/z 237 → 167 (qualifier).

-

This compound transitions: For example, m/z 243 → 173.

-

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 290 °C.

-

Calibration and Quantification

-

Calibration Standards: A series of calibration standards are prepared in a suitable solvent or matrix blank extract, containing known concentrations of p,p'-DDD and a constant concentration of the this compound internal standard.

-

Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of p,p'-DDD to the peak area of this compound against the concentration of p,p'-DDD.

-

Quantification: The concentration of p,p'-DDD in the samples is determined by calculating the peak area ratio and interpolating from the calibration curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for p,p'-DDD analysis using this compound.

Key Validation Parameters Relationship

Caption: Interrelationship of key analytical method validation parameters.

Inter-laboratory Comparison for p,p'-DDD Analysis: A Guide for Researchers

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results for p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is paramount. This guide provides an objective comparison of inter-laboratory performance for p,p'-DDD analysis, supported by experimental data from proficiency testing schemes and collaborative studies. The aim is to offer a comprehensive resource for evaluating and improving analytical methodologies for this important metabolite of the pesticide DDT.

Performance in Soil Analysis: An International Study

An extensive international inter-laboratory study involving 19 laboratories from 17 countries provides valuable insights into the performance of p,p'-DDD analysis in soil samples using an enzyme-linked immunosorbent assay (ELISA). The study design was based on Youden pairs and balanced replicates, with two types of soil (virgin forest and farmland) spiked with five different levels of DDT, of which p,p'-DDD is a metabolite.

The quantitative performance of the participating laboratories is summarized in the table below. The data is presented in terms of repeatability relative standard deviation (RSDr) and reproducibility relative standard deviation (RSDR), which are key indicators of precision within and between laboratories, respectively.

| Analyte Concentration Range (mg/kg DDT) | Repeatability Relative Standard Deviation (RSDr) | Reproducibility Relative Standard Deviation (RSDR) |

| 0.1 - 0.5 | 20% - 36% | ~38% |

| Near upper and lower detection limits | 36% - 57% | ~46% |

Data sourced from an international interlaboratory study on DDT residues in soil by ELISA.[1][2]

The mean recoveries for both soil types were found to be similar, at 103% for the virgin forest soil and 100% for the farmland soil, for DDT concentrations between 0.1 and 2 mg/kg.[2] These results indicate a satisfactory level of accuracy across the participating laboratories.

Experimental Protocol: ELISA for p,p'-DDD in Soil

The following is a generalized experimental protocol based on the methodology employed in the international inter-laboratory study for the analysis of DDT residues, including p,p'-DDD, in soil samples by ELISA.

Inter-laboratory Comparison Workflow

Proficiency testing (PT) and inter-laboratory comparisons are essential for external quality assessment and are a mandatory requirement for laboratories accredited under ISO 17025. The general workflow for such a comparison is outlined below.

Considerations for Method Selection and Performance Evaluation

The choice of analytical method can significantly impact the performance characteristics of p,p'-DDD analysis. While ELISA offers a rapid and cost-effective screening tool, chromatographic methods such as Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS) are considered the gold standard for confirmation and quantification due to their higher selectivity and sensitivity.

When participating in or evaluating the results of an inter-laboratory comparison, it is crucial to consider the following:

-

Matrix Effects: The composition of the sample matrix (e.g., soil, water, food) can influence the accuracy and precision of the analysis.

-

Method Validation: Laboratories should have a thoroughly validated method with established performance characteristics.

-

Statistical Analysis: Understanding the statistical parameters used to evaluate performance, such as Z-scores, is essential for interpreting the results correctly. A Z-score between -2 and +2 is generally considered satisfactory.

By actively participating in proficiency testing schemes and carefully evaluating the results, laboratories can ensure the reliability of their p,p'-DDD analysis, contributing to the generation of high-quality and comparable data across different organizations and studies.

References

The Gold Standard for p,p'-DDD Quantification: A Comparative Guide to the Use of p,p'-DDD-d8

For researchers, scientists, and drug development professionals engaged in the precise quantification of p,p'-dichlorodiphenyldichloroethane (p,p'-DDD), the choice of analytical methodology is paramount to achieving reliable and defensible results. This guide provides an objective comparison of the accuracy and precision of p,p'-DDD quantification when using a deuterated internal standard, p,p'-DDD-d8, versus alternative methods employing non-isotopic internal standards.

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry is widely regarded as the gold standard for quantitative analysis. This approach, known as isotope dilution mass spectrometry (IDMS), offers significant advantages in mitigating matrix effects and correcting for analyte loss during sample preparation and analysis.

Comparative Analysis of Accuracy and Precision

The following table summarizes the expected performance of p,p'-DDD quantification using this compound as an internal standard compared to a conventional method using a non-isotopic internal standard, such as 1,2,3,4-tetrachloronaphthalene. The data for the method using this compound is representative of the performance achieved with deuterated internal standards for similar persistent organic pollutants, while the data for the alternative method is derived from published validation studies[1].

| Parameter | Method with this compound (Isotope Dilution) | Alternative Method (Non-Isotopic Internal Standard) |

| Accuracy (Recovery) | 90-110% | 88.3-115.1%[1] |

| Precision (RSD) | < 10% | < 4.4%[1] |

While the reported precision for the alternative method appears high, it is important to note that this may not account for all sources of variability that can be effectively corrected by an isotopic internal standard, especially in complex matrices. The strength of the isotope dilution method lies in its ability to provide consistently high accuracy and precision across a wide range of sample types and experimental conditions.

Experimental Protocols

Key Experiment: Quantification of p,p'-DDD in a Biological Matrix (e.g., Fish Oil)

1. Method Using this compound (Isotope Dilution Mass Spectrometry)

This protocol is based on the principles of isotope dilution mass spectrometry, a technique known for its high accuracy and precision[2].

-

Sample Preparation:

-

A known mass of the fish oil sample is accurately weighed into a centrifuge tube.

-

A precise volume of a standard solution of this compound is added to the sample as an internal standard.

-

The sample is subjected to extraction, for example, using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or liquid-liquid extraction with a suitable organic solvent like hexane or a mixture of dichloromethane and hexane.

-

The extract is then cleaned up using solid-phase extraction (SPE) with a sorbent such as Florisil or silica gel to remove interfering matrix components.

-

The final extract is concentrated to a known volume.

-

-

Instrumental Analysis (GC-MS/MS):

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection of 1 µL of the final extract.

-

Oven Temperature Program: A programmed temperature ramp to ensure separation of p,p'-DDD from other components.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both p,p'-DDD and this compound.

-

-

Quantification: The concentration of p,p'-DDD in the sample is determined by comparing the peak area ratio of the native p,p'-DDD to the deuterated internal standard (this compound) against a calibration curve prepared with known amounts of both compounds.

-

2. Alternative Method Using a Non-Isotopic Internal Standard

This protocol is based on a validated method for the determination of p,p'-DDD in fish oil using gas chromatography with an electron capture detector (GC-ECD)[1].

-

Sample Preparation:

-

A known mass of the fish oil sample is weighed.

-

A known amount of an internal standard solution (e.g., 1,2,3,4-tetrachloronaphthalene) is added.

-

The sample is extracted with an organic solvent.

-

A single-step cleanup process is performed.

-

-

Instrumental Analysis (GC-ECD):

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for pesticide analysis.

-

Injection: Splitless injection.

-

Detector: Electron Capture Detector (ECD).

-

-

Quantification: The concentration of p,p'-DDD is determined by comparing the peak area of p,p'-DDD relative to the peak area of the internal standard against a calibration curve.

-

Workflow Visualization

The following diagram illustrates the logical workflow of the superior Isotope Dilution Mass Spectrometry (IDMS) method for the quantification of p,p'-DDD.

References

A Comparative Guide to Internal Standards for p,p'-DDD Analysis

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the organochlorine pesticide metabolite p,p'-DDD, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance of the isotopically labeled internal standard p,p'-DDD-d8 against other common alternatives, supported by experimental data from various analytical method validation studies.

The Gold Standard: Isotopically Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte of interest. This structural similarity ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in analytical conditions.[2]

Performance Comparison: this compound vs. Alternative Internal Standards

The following table summarizes the performance characteristics of different types of internal standards used in the analysis of p,p'-DDD and other organochlorine pesticides. The data is compiled from multiple method validation studies.